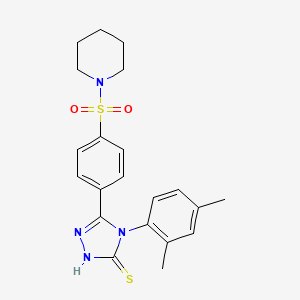

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole-3-thiol core substituted at positions 4 and 5 with a 2,4-dimethylphenyl group and a 4-(piperidin-1-ylsulfonyl)phenyl moiety, respectively. The triazole-thiol scaffold is a versatile pharmacophore known for diverse biological activities, including antiviral, anticancer, and antimicrobial effects . The piperidin-1-ylsulfonyl group enhances solubility and may facilitate receptor binding through hydrogen bonding, while the 2,4-dimethylphenyl substituent contributes steric bulk and lipophilicity .

Properties

Molecular Formula |

C21H24N4O2S2 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

4-(2,4-dimethylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C21H24N4O2S2/c1-15-6-11-19(16(2)14-15)25-20(22-23-21(25)28)17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,28) |

InChI Key |

QKDRNUPZUBBUKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

Procedure :

- Reactants : Thiosemicarbazide and formic acid.

- Conditions : Heating at 105°C for 30 minutes in aqueous medium, followed by slow cooling to -10°C for crystallization.

- Cyclization : Treatment with sodium carbonate (Na₂CO₃) at 100°C for 4 hours induces ring closure, yielding 1H-1,2,4-triazole-3-thiol.

Key Data :

This step establishes the triazole-thiol scaffold, which is subsequently functionalized at the 4- and 5-positions.

Sulfonylation at the 5-Position

The piperidin-1-ylsulfonyl group is introduced via sulfonylation of aniline intermediates .

Synthesis of 4-(Piperidin-1-ylsulfonyl)phenyl Substituent

Procedure :

- Reactants : 4-Aminophenyl triazole intermediate and piperidine-1-sulfonyl chloride.

- Conditions :

Key Data :

Integrated Synthesis Route

A convergent approach combining the above steps is optimal for scalability:

Step 1 : Synthesize 4-(2,4-dimethylphenyl)-1,2,4-triazole-3-thiol via cyclocondensation.

Step 2 : Sulfonylate 4-aminophenyltriazole with piperidine-1-sulfonyl chloride.

Step 3 : Couple the two intermediates via nucleophilic aromatic substitution.

Reaction Table :

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as cell division and inflammation.

Pathways Involved: It modulates signaling pathways related to apoptosis, oxidative stress, and immune response.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The 1,2,4-triazole-3-thiol core is common among analogs, but substituent variations dictate pharmacological profiles:

Antiviral Activity

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl] analog showed potent inhibition of MERS-CoV helicase nsp13 in silico .

- The target compound’s piperidin-1-ylsulfonyl group may enhance binding to viral proteases or helicases due to sulfonamide’s affinity for enzyme active sites.

Anticancer Activity

- Schiff base metal complexes (e.g., with thiophene/furan moieties) exhibited moderate to significant inhibition of MCF-7 and Hep-G2 cancer cells via apoptosis induction .

- The target compound’s 2,4-dimethylphenyl group may improve membrane permeability, while the sulfonyl group could modulate kinase inhibition.

CNS Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases demonstrated antianxiety and antidepressant effects in rodent models .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Compounds with 4-trifluoromethylphenyl (e.g., CP 55–58) showed enhanced enzyme inhibition, likely due to increased electrophilicity .

- Hydrophobic Substituents : 2,4-Dimethylphenyl in the target compound balances lipophilicity for membrane penetration without excessive hydrophobicity.

- Sulfonamide vs. Thioether : Sulfonamide groups (as in the target) improve aqueous solubility compared to thioether analogs (e.g., S-alkylated triazoles in ).

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 4-(2,4-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917750-00-6) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.57 g/mol. The structure includes a triazole ring, which is known for its bioactivity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:

- A study demonstrated that derivatives of 1,2,4-triazole showed effective inhibition against various Gram-positive and Gram-negative bacteria. The most active compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .

- The specific compound under discussion was tested against Bacillus subtilis, revealing remarkable selectivity and effectiveness comparable to established antibiotics like ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented:

- In vitro studies have shown that similar triazole compounds possess moderate to excellent antifungal activity against fungi such as Candida albicans and Aspergillus niger. The presence of the thiol group in the compound may enhance its interaction with fungal cell membranes .

The mechanism underlying the biological activity of triazoles often involves:

- Inhibition of Enzymatic Pathways: Triazoles can inhibit enzymes involved in nucleic acid synthesis and cell wall formation in bacteria and fungi.

- Binding Interactions: Molecular docking studies suggest that these compounds can interact with DNA-gyrase complexes, leading to reduced bacterial proliferation .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

- Study on Antimicrobial Activity:

- Structure-Activity Relationship (SAR):

Table 1: Biological Activity Summary

Q & A

Q. Basic Research Focus

- Structural elucidation :

- Theoretical validation :

Q. Advanced Research Focus

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

What strategies are effective in evaluating biological activity against antimicrobial targets?

Q. Advanced Research Focus

- Antimicrobial assays :

- Mechanistic studies :

Q. Advanced Research Focus

- Docking protocols :

- ADME profiling :

How to resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Research Focus

- Contradiction analysis :

- Case study : A ¹³C-NMR shift at δ 165 ppm (C=S) may vary by ±3 ppm due to solvent polarity; compare DMSO-d6 vs. CDCl3 spectra .

What functional group modifications enhance activity in triazole-thiol analogs?

Q. Advanced Research Focus

- S-alkylation : Introduce alkyl/aryl groups at the thiol position to improve membrane permeability .

- Mannich bases : Incorporate aminomethyl groups (e.g., using formaldehyde/piperidine) to boost solubility and target engagement .

- Schiff base formation : Condense with aldehydes (e.g., 3-bromobenzaldehyde) to extend π-π stacking in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.